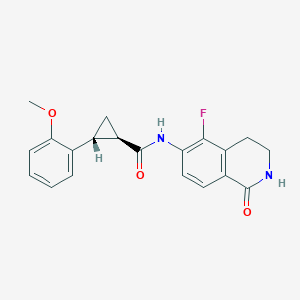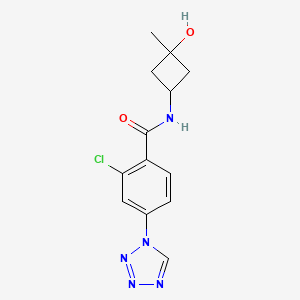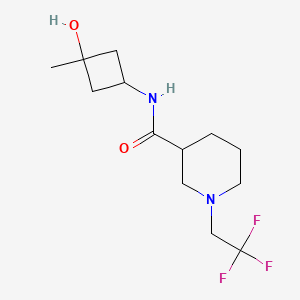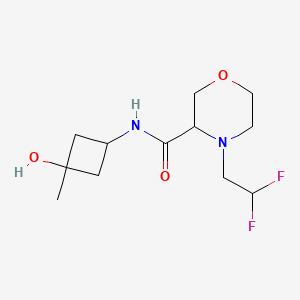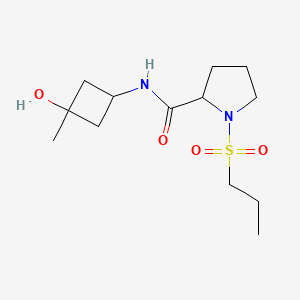
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide, also known as S-2474, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclobutyl sulfonyl pyrrolidine derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the inhibition of various enzymes, including matrix metalloproteinases and angiotensin-converting enzyme. This inhibition leads to the prevention of the breakdown of the blood-brain barrier and the regulation of blood pressure, respectively. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including neuroprotection, blood pressure regulation, and anti-cancer activity. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is the lack of information on the pharmacokinetics and toxicity of this compound, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide. One direction is the investigation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the pharmacokinetics and toxicity of this compound should be further studied to determine its safety and potential for clinical use.
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes, and it exhibits various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its research and development.
合成法
The synthesis of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the reaction of 3-hydroxy-3-methylcyclobutylamine with propylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the activity of matrix metalloproteinases, which play a role in the breakdown of the blood-brain barrier. In cardiovascular disease research, this compound has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-3-7-20(18,19)15-6-4-5-11(15)12(16)14-10-8-13(2,17)9-10/h10-11,17H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOXNOZLXVFLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NC2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-(4-hydroxy-2-phenylpyrrolidin-1-yl)ethanone](/img/structure/B7337979.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)
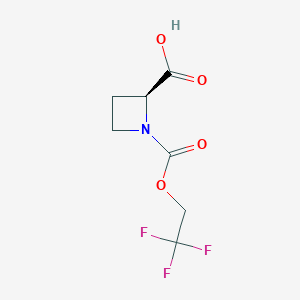
![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
